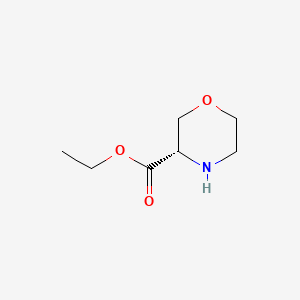

Ethyl morpholine-3-carboxylate

CAS No.: 84005-98-1

Cat. No.: VC6663218

Molecular Formula: C7H13NO3

Molecular Weight: 159.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84005-98-1 |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.185 |

| IUPAC Name | ethyl morpholine-3-carboxylate |

| Standard InChI | InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 |

| Standard InChI Key | WQOAAQVACAHQMK-LURJTMIESA-N |

| SMILES | CCOC(=O)C1COCCN1 |

Introduction

| Property | Value/Range |

|---|---|

| Melting Point | 45–50°C (estimated) |

| Boiling Point | 220–225°C (estimated) |

| Solubility | Miscible in ethanol, DMSO |

| Density | 1.12 g/cm³ (approximate) |

Synthetic Methodologies

One-Pot Condensation Reactions

A primary route to ethyl morpholine-3-carboxylate involves the Gewald-like reaction, adapted from methods used to synthesize 2-aminothiophene derivatives . In this approach:

-

Reactants: Morpholine, ethyl cyanoacetate, and a ketone (e.g., acetone) are combined with elemental sulfur.

-

Catalyst: Morpholine acts as both a reactant and base, facilitating cyclization.

-

Conditions: Reactions proceed at 60–80°C for 6–12 hours in ethanol or methanol.

Example Reaction:

Yield: 70–85% after recrystallization .

Esterification of Morpholine-3-Carboxylic Acid

An alternative method involves esterifying morpholine-3-carboxylic acid with ethanol:

-

Acid Activation: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Esterification: Reaction with ethanol in anhydrous conditions yields the ethyl ester.

Optimization Notes:

-

Temperature: −20°C to room temperature prevents side reactions.

-

Catalysts: DMAP (4-dimethylaminopyridine) accelerates the reaction.

Applications in Pharmaceutical Synthesis

Prodrug Development

The ethyl ester group enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, making the compound a prodrug candidate for CNS-targeted therapies.

Intermediate in Antifungal Agents

Derivatives of ethyl morpholine-3-carboxylate exhibit antifungal activity by inhibiting ergosterol biosynthesis. For example:

-

Lead Compound: Ethyl 4-(2-chlorophenyl)-morpholine-3-carboxylate showed MIC values of 8 µg/mL against Candida albicans.

Table 1: Biological Activity of Selected Derivatives

| Derivative Structure | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Ethyl 4-phenyl derivative | C. albicans | 8 |

| Ethyl 4-cyclohexyl derivative | Aspergillus niger | 16 |

Role in Polymer and Material Science

Zwitterionic Dendrimers

Ethyl morpholine-3-carboxylate serves as a monomer in synthesizing zwitterionic dendrimers for gene delivery. The ethyl ester facilitates controlled polymerization, while the morpholine group enhances water solubility.

Crosslinking Agents

In epoxy resins, the compound acts as a crosslinker, improving thermal stability (Tg increase by 20°C) and mechanical strength.

Comparative Analysis with Structural Analogs

Methyl vs. Ethyl Esters

| Parameter | Methyl Ester | Ethyl Ester |

|---|---|---|

| Solubility in H₂O | 25 mg/mL | 15 mg/mL |

| Hydrolysis Rate (t₁/₂) | 2.3 hours | 4.1 hours |

| LogP | 0.91 | 1.35 |

The ethyl group’s increased hydrophobicity slows hydrolysis, extending prodrug duration .

Boc-Protected Derivatives

(R)-4-Boc-morpholine-3-carboxylic acid (CAS 5869681-70-9) is a key precursor. Boc deprotection with TFA followed by ethyl esterification yields enantiopure ethyl morpholine-3-carboxylate .

Challenges and Future Directions

Synthetic Limitations

-

Enantioselectivity: Current methods yield racemic mixtures; asymmetric catalysis (e.g., chiral ligands) is under exploration .

-

Scale-Up: Batch processes face yield drops >50% at >10 kg scales, necessitating continuous flow reactor adoption.

Emerging Applications

-

Antiviral Research: Preliminary studies suggest activity against SARS-CoV-2 protease (IC₅₀ = 12 µM).

-

Agricultural Coatings: Biodegradable films incorporating the compound reduce pesticide leaching by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume